molecular formula C16H22O6 B1604752 Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside CAS No. 3051-89-6

Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside

Cat. No.: B1604752
CAS No.: 3051-89-6
M. Wt: 310.34 g/mol
InChI Key: ZOYHXXDGSUTGIY-UHFFFAOYSA-N
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Description

Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of a benzylidene group at the 4,6-positions and methyl groups at the 2,3-positions of the glucopyranoside ring. This compound is often used in carbohydrate chemistry for various synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose derivatives. One common method includes the reaction of methyl alpha-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. Subsequent methylation of the hydroxyl groups at the 2 and 3 positions using methyl iodide and a base such as sodium hydride yields the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylated positions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted glucopyranosides.

Scientific Research Applications

Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene and methyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-alpha-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-2,3-di-O-ethyl-alpha-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-2,3-di-O-propyl-alpha-D-glucopyranoside

Uniqueness

Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside is unique due to its specific methylation pattern, which affects its chemical reactivity and interaction with biological molecules. This makes it particularly useful in synthetic and analytical applications where precise control over reactivity is required .

Properties

IUPAC Name

6,7,8-trimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-17-13-12-11(21-16(19-3)14(13)18-2)9-20-15(22-12)10-7-5-4-6-8-10/h4-8,11-16H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHXXDGSUTGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952824
Record name Methyl 4,6-O-benzylidene-2,3-di-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3051-89-6
Record name NSC185315
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4,6-O-benzylidene-2,3-di-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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